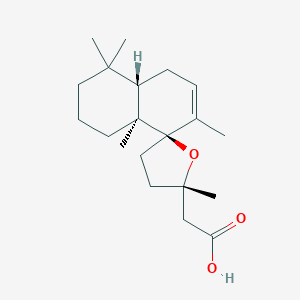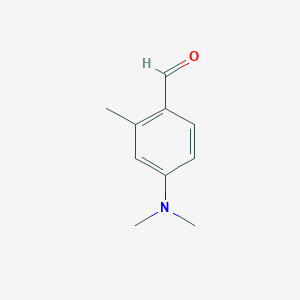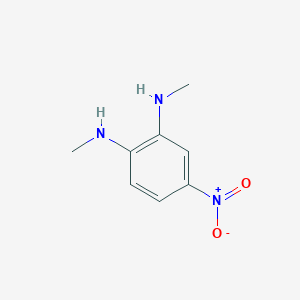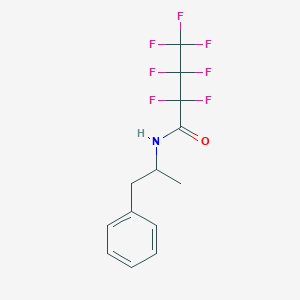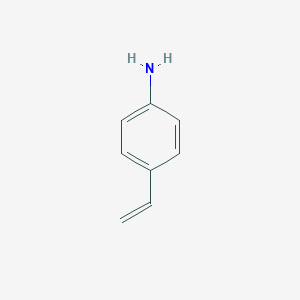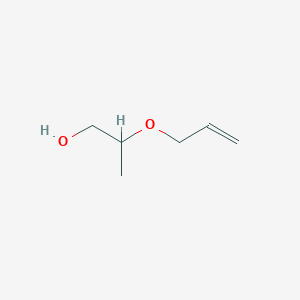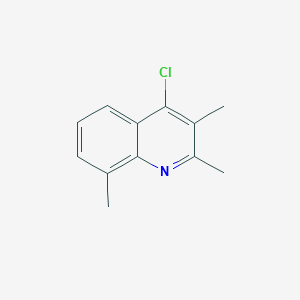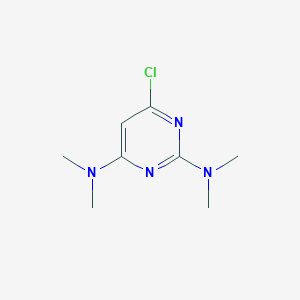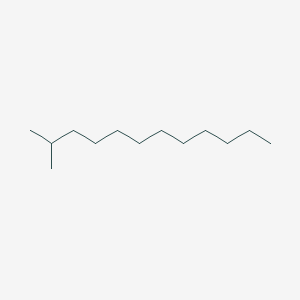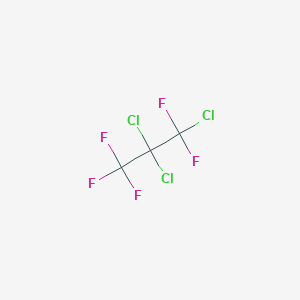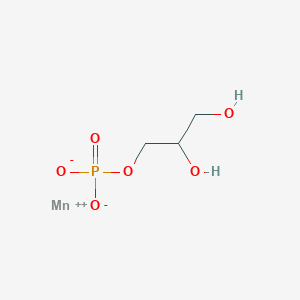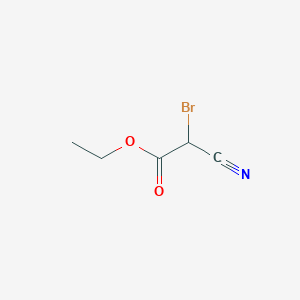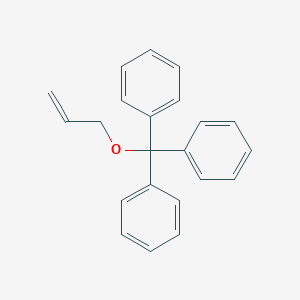
Allyl trityl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl trityl ether (ATE) is a chemical compound that is widely used in scientific research. ATE is a colorless liquid that is soluble in organic solvents such as ether and chloroform. It has a molecular formula of C22H22O and a molecular weight of 306.41 g/mol.
Mécanisme D'action
The mechanism of action of Allyl trityl ether is not well understood. It is believed to act as a Lewis acid, coordinating with electron-rich species such as alcohols and ethers. This coordination can stabilize reactive intermediates and facilitate chemical reactions.
Effets Biochimiques Et Physiologiques
Allyl trityl ether has not been extensively studied for its biochemical or physiological effects. However, it has been shown to be relatively non-toxic in animal studies, with no significant adverse effects observed at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Allyl trityl ether has several advantages for use in laboratory experiments. It is a relatively inert solvent that can be used in a wide range of chemical reactions. Its low toxicity and easy removal make it a useful protecting group for alcohols. However, Allyl trityl ether is not compatible with all chemical reactions, and its use may be limited in certain circumstances.
Orientations Futures
There are several potential future directions for research involving Allyl trityl ether. One area of interest is the development of new synthetic methodologies that utilize Allyl trityl ether as a key reagent. Another area of interest is the investigation of Allyl trityl ether's potential as a solvent for new types of chemical reactions. Finally, the use of Allyl trityl ether as a protecting group for other functional groups, such as amines and carboxylic acids, could be explored.
Méthodes De Synthèse
Allyl trityl ether can be synthesized by the reaction of trityl chloride with allyl alcohol in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, with the trityl chloride acting as the electrophile and the allyl alcohol acting as the nucleophile. The resulting product is purified by distillation or chromatography.
Applications De Recherche Scientifique
Allyl trityl ether is commonly used as a protecting group for alcohols in organic synthesis. It can be easily removed by treatment with acid or base, making it a versatile tool for the synthesis of complex organic molecules. Allyl trityl ether is also used as a solvent in various chemical reactions, particularly those involving organometallic compounds.
Propriétés
Numéro CAS |
1235-22-9 |
|---|---|
Nom du produit |
Allyl trityl ether |
Formule moléculaire |
C22H20O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
[diphenyl(prop-2-enoxy)methyl]benzene |
InChI |
InChI=1S/C22H20O/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
Clé InChI |
NZKDVTNZIBZGDH-UHFFFAOYSA-N |
SMILES |
C=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



